4,5-Dimethyl-1H-indole-2-carbonitrile
CAS No.:
Cat. No.: VC17637722
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10N2 |
---|---|
Molecular Weight | 170.21 g/mol |
IUPAC Name | 4,5-dimethyl-1H-indole-2-carbonitrile |
Standard InChI | InChI=1S/C11H10N2/c1-7-3-4-11-10(8(7)2)5-9(6-12)13-11/h3-5,13H,1-2H3 |
Standard InChI Key | NEIDJWILZJOYOT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(C=C1)NC(=C2)C#N)C |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The compound features a bicyclic indole core (C₈H₆N) with three key substituents:
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Cyano group (-C≡N) at position 2
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Methyl groups (-CH₃) at positions 4 and 5
The molecular formula is C₁₁H₁₀N₂, corresponding to a molecular weight of 170.22 g/mol . The SMILES notation (CC1=C(C2=C(C=C1)N=C(C#N)C2)C) and InChIKey (RNIQITJZXPDRHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic Signatures
While experimental spectral data remain unpublished, predicted properties include:
Property | Value |
---|---|
Collision Cross Section (Ų) [M+H]+ | 139.2 |
m/z (M+H)+ | 190.08626 |
Topological Polar Surface Area | 47.6 Ų (calculated) |
The planar indole system and electron-withdrawing cyano group suggest strong π-π interactions and dipole moments, influencing its solubility and crystallinity.
Synthetic Methodologies
Core Indole Formation
The Hemetsberger–Knittel reaction provides a general route to indole-2-carbonitriles via thermolysis of azidocinnamates . For 4,5-dimethyl derivatives, strategic methyl group installation likely occurs through:
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Electrophilic aromatic substitution using methylating agents on pre-formed indoles
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Cross-coupling reactions of halogenated precursors with methyl organometallics
A 2021 study demonstrated the efficacy of Sonogashira coupling for introducing alkynyl groups to 3-iodoindole-2-carbonitriles , suggesting adaptability for methyl group installation via analogous Suzuki-Miyaura couplings.
Functionalization Strategies
Key steps in derivatizing indole-2-carbonitriles include:
Reaction Type | Conditions | Yield Range |
---|---|---|
Propargylation | NaH, propargyl bromide, DMF | 64–90% |
Heck Coupling | Pd(OAc)₂, KOAc, n-Bu₄NCl, 80°C | 81–92% |
Homocoupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 64–90% |
These methods enable selective modification at positions 1 and 3 while preserving the cyano group at position 2.
Physicochemical and Computational Data
Predicted Physicochemical Properties
Parameter | Value | Method/Source |
---|---|---|
logP (Octanol-Water) | 2.81 | XLogP3-AA |
Water Solubility | 0.12 mg/mL | ESOL |
H-Bond Donors | 1 (NH indole) | Structural Analysis |
H-Bond Acceptors | 3 (N≡C, NH, ring N) | Structural Analysis |
Tautomerism and Conformational Analysis
The 1H-indole tautomer dominates due to stabilization via intramolecular hydrogen bonding between the NH group and cyano nitrogen. Density functional theory (DFT) calculations on analogous 5-haloindole-2-carboxylic acids reveal planar geometries with dihedral angles <5° between substituents .
Feature | ORG27569 | 4,5-Dimethyl Analog |
---|---|---|
Position 3 Substituent | Ethyl | Hydrogen |
Position 5 Substituent | Chlorine | Methyl |
CB1 Kₐ | 259.3 nM | Not Tested |
The methyl groups may enhance lipophilicity compared to halogenated analogs, potentially influencing blood-brain barrier permeability.
Material Science Applications
Conjugated indole-carbonitrile systems exhibit:
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Charge-transfer properties suitable for organic semiconductors
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Luminescence tunable via substituent effects
Future Research Directions
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Synthetic Optimization: Developing regioselective methylation protocols
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Crystallography: Determining solid-state packing via X-ray diffraction
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ADMET Profiling: Assessing metabolic stability and CYP inhibition
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Target Identification: Screening against GPCRs and kinase families
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